3,4-Diaminobenzimidamide dihydroChloride
Description
3,4-Diaminobenzimidamide dihydrochloride (CAS: 66717-58-6) is an aromatic diamine compound with two amine groups at the 3,4-positions of a benzimidamide backbone, stabilized as a dihydrochloride salt. The compound is marketed in industrial-grade formulations (90% purity) and is typically packaged in 25 kg cardboard drums .
Properties
Molecular Formula |
C7H12Cl2N4 |
|---|---|
Molecular Weight |
223.10 g/mol |
IUPAC Name |
3,4-diaminobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;/h1-3H,8-9H2,(H3,10,11);2*1H |
InChI Key |
ASYUSHILYWMTMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide dihydroChloride can be synthesized through several methods. One common method involves the reaction of 3,4-diaminobenzonitrile with ammonia under basic conditions to form the desired amidine compound . Another method includes the reduction of 3,4-dinitrobenzamidine using iron and hydrochloric acid .
Industrial Production Methods: Industrial production of 3,4-diaminobenzamidine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminobenzimidamide dihydroChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are frequently used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzamidine derivatives.
Scientific Research Applications
3,4-Diaminobenzimidamide dihydroChloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-diaminobenzamidine dihydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can modulate various biochemical pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity/Grade | Primary Applications |
|---|---|---|---|---|---|
| This compound | 66717-58-6 | Likely C₇H₁₀N₄·2HCl* | Not reported | Industrial (90%) | Industrial synthesis (inferred) |
| 3,4-Diaminothiophene dihydrochloride | 90069-81-1 | C₄H₆N₂S·2HCl | 187.09 | 96% | Organic synthesis, ligand design |
| Amifampridine dihydrochloride | Not provided | C₅H₇N₃·2HCl | 197.06 (theoretical) | Pharmaceutical (>99.5%) | Neuromuscular disorders |
| 3,4-Diaminobenzoic acid dihydrochloride | Not provided | C₇H₈N₂O₂·2HCl | Not reported | Commercial (varies) | Oxidation hair dyes (up to 1%) |
| 3,3'-Dichlorobenzidine dihydrochloride | 615-05-4 | C₁₂H₁₀Cl₂N₂·2HCl | 306.04 | Not reported | Chemical intermediates, pigments |
*Inferred based on structural analogy.
Structural and Functional Differences
Core Backbone Variations: this compound features a benzimidamide core, which distinguishes it from thiophene (e.g., 3,4-Diaminothiophene dihydrochloride ) or pyridine (e.g., Amifampridine dihydrochloride ) derivatives. The imidamide group may enhance hydrogen-bonding capacity, influencing solubility and reactivity. 3,4-Diaminobenzoic acid dihydrochloride includes a carboxylic acid group, making it more polar and suitable for aqueous formulations in cosmetics .
Purity and Applications: Industrial vs. Pharmaceutical Grades: this compound is marketed at 90% purity for industrial use, whereas Amifampridine dihydrochloride is refined to >99.5% for therapeutic applications . Solubility: 3,4-Diaminobenzoic acid derivatives exhibit sparing solubility in cold water but dissolve readily in hot water , a trait likely shared with this compound due to similar dihydrochloride salt formation.
Synthetic Utility: Thiophene and pyridine analogues (e.g., 3,4-Diaminothiophene dihydrochloride) are often used in ligand design or pharmaceutical synthesis due to their heterocyclic reactivity . In contrast, 3,4-Diaminobenzimidamide’s applications remain less documented but may align with industrial polymer or dye synthesis.
Research Findings and Discrepancies
- 3,4-Diaminobenzoic Acid Derivatives: Widely studied in hair dye formulations, these compounds oxidize to form colored complexes. Their dihydrochloride salts improve stability and solubility in cosmetic preparations .
- Amifampridine Dihydrochloride : Clinical studies highlight its efficacy in treating Lambert-Eaton myasthenic syndrome (LEMS), leveraging its role as a potassium channel blocker .
- Industrial Compounds: Lower purity grades (e.g., 90% for this compound) suggest use in non-critical applications, contrasting with high-purity pharmaceuticals .
Critical Notes
Data Gaps: Molecular weight and precise solubility data for this compound are unavailable, necessitating further experimental characterization.
Functional Trade-offs: While 3,4-Diaminobenzoic acid dihydrochloride is optimized for aqueous solubility in cosmetics, the benzimidamide variant may prioritize stability in organic solvents for industrial processes.
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